Biochemical Potency Against MAT2A: Sub-Nanomolar Inhibition vs. Other Advanced Inhibitors
AZ'9567 demonstrates an IC50 of 0.8-1.3 nM against MAT2A, establishing it as one of the most potent inhibitors in its class [1]. This level of potency is critical for achieving robust cellular effects. In contrast, the advanced clinical candidate AG-270 exhibits a higher IC50 of 14 nM, and the first-generation inhibitor PF-9366 is significantly less potent with an IC50 of 420 nM .
| Evidence Dimension | MAT2A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.8 nM (RapidFire-MS assay) [1]; 1.3 nM |
| Comparator Or Baseline | AG-270: 14 nM ; PF-9366: 420 nM |
| Quantified Difference | AZ'9567 is approximately 17.5-fold more potent than AG-270 and 525-fold more potent than PF-9366. |
| Conditions | Biochemical enzymatic assays (MAT2A inhibition). |
Why This Matters
This substantial difference in biochemical potency translates directly to lower required concentrations for target engagement, minimizing the risk of off-target effects and compound precipitation in cellular and in vivo models.
- [1] Chemical Probes Portal. AZ9567 In Vitro Validation Data. View Source
